molecular formula C13H7ClFN3O B7480547 5-(2-Chloro-4-fluorophenyl)-3-pyridin-2-yl-1,2,4-oxadiazole

5-(2-Chloro-4-fluorophenyl)-3-pyridin-2-yl-1,2,4-oxadiazole

Cat. No.: B7480547
M. Wt: 275.66 g/mol
InChI Key: ADTBIMJPJHHSDF-UHFFFAOYSA-N
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Description

5-(2-Chloro-4-fluorophenyl)-3-pyridin-2-yl-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure combining a pyridine ring, an oxadiazole ring, and a substituted phenyl group, which contributes to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-4-fluorophenyl)-3-pyridin-2-yl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-4-fluorobenzohydrazide with pyridine-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-4-fluorophenyl)-3-pyridin-2-yl-1,2,4-oxadiazole undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The oxadiazole ring can be involved in redox reactions, potentially altering the electronic properties of the compound.

    Coupling Reactions: The pyridine and oxadiazole rings can engage in coupling reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions to facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the oxadiazole ring.

    Coupling: Palladium-catalyzed coupling reactions, such as Suzuki or Heck coupling, can be used to introduce various substituents onto the aromatic rings.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents on the phenyl ring, while coupling reactions can produce biaryl compounds with extended conjugation.

Scientific Research Applications

    Medicinal Chemistry: This compound has shown promise as a scaffold for developing new pharmaceuticals, particularly as inhibitors of specific enzymes and receptors.

    Materials Science: Its unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

    Biological Research: The compound’s ability to interact with biological macromolecules has led to investigations into its use as a probe for studying protein-ligand interactions.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 5-(2-Chloro-4-fluorophenyl)-3-pyridin-2-yl-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may act by inhibiting the activity of target enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein-coupled receptors.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Chloro-4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares the 2-chloro-4-fluorophenyl group but has a thiazole ring instead of an oxadiazole ring.

    2-Chloro-4-fluorophenylacetic acid: This compound contains the same phenyl group but lacks the heterocyclic rings present in 5-(2-Chloro-4-fluorophenyl)-3-pyridin-2-yl-1,2,4-oxadiazole.

Uniqueness

The uniqueness of this compound lies in its combination of a pyridine ring, an oxadiazole ring, and a substituted phenyl group. This structure imparts distinct electronic and steric properties, making it a versatile scaffold for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets further enhances its utility in scientific research and industrial applications.

Properties

IUPAC Name

5-(2-chloro-4-fluorophenyl)-3-pyridin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClFN3O/c14-10-7-8(15)4-5-9(10)13-17-12(18-19-13)11-3-1-2-6-16-11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTBIMJPJHHSDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NOC(=N2)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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